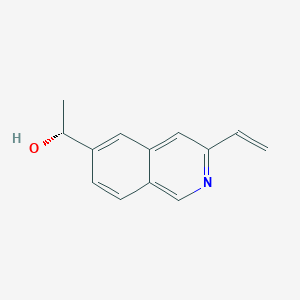
Azd 9977
Übersicht
Beschreibung
Azd 9977 is a chemical compound known for its herbicidal properties. It belongs to the family of benzoxazinones, which are organic compounds containing benzene fused to an oxazine ring bearing a ketone group. This compound is used primarily in agricultural settings to control a variety of broadleaf weeds and grasses .
Vorbereitungsmethoden
The synthesis of Azd 9977 involves several steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents to form the benzoxazinone structure. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods often employ large-scale reactors and continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Azd 9977 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new herbicidal compounds.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the formulation of herbicides for agricultural applications
Wirkmechanismus
The compound exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase, which is crucial in the biosynthetic pathway for chlorophyll. Inhibition of this enzyme disrupts chlorophyll production, leading to stunted plant growth and ultimately plant death. This mechanism is light and oxygen-dependent, causing susceptible plants to turn necrotic and die shortly after exposure to sunlight.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Flumioxazin: Another benzoxazinone herbicide with similar properties and applications.
Sulfentrazone: A herbicide that also inhibits protoporphyrinogen oxidase but has different selectivity and application rates.
Metribuzin: A triazinone herbicide used for similar purposes but with a different mode of action
Azd 9977 is unique due to its specific molecular structure, which provides high selectivity and efficacy at lower application rates compared to some other herbicides .
Eigenschaften
Molekularformel |
C20H18FN3O5 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
2-[7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C20H18FN3O5/c1-22-18(25)8-13-9-28-17-7-12(21)3-4-15(17)24(13)20(27)11-2-5-16-14(6-11)23-19(26)10-29-16/h2-7,13H,8-10H2,1H3,(H,22,25)(H,23,26) |
InChI-Schlüssel |
MBKYLPOPYYLTNW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CC1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(Hydroxymethyl)-6-(methoxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B8434164.png)





![4-[(2-cyanophenyl)amino]-4H-1,2,4-triazole](/img/structure/B8434209.png)




